molecular formula C8H20Cl2N2 B2966326 N,N,4,4-Tetramethylpyrrolidin-3-amine;dihydrochloride CAS No. 2470439-54-2

N,N,4,4-Tetramethylpyrrolidin-3-amine;dihydrochloride

Cat. No.: B2966326
CAS No.: 2470439-54-2
M. Wt: 215.16
InChI Key: OCMSKKQVSNBFKG-UHFFFAOYSA-N
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Description

N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.17 g/mol. It is a derivative of pyrrolidine, a five-membered ring containing nitrogen, and is commonly used in research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of tetramethylpyrrolidin-3-one with ammonia in the presence of hydrogen chloride. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve this.

Types of Reactions:

  • Oxidation: N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • Pyrrolidine: The parent compound of N,N,4,4-Tetramethylpyrrolidin-3-amine; dihydrochloride.

  • N-Methylpyrrolidine: A closely related compound with one methyl group on the nitrogen atom.

  • Pyrrolidinone: A cyclic amide derivative of pyrrolidine.

Properties

IUPAC Name

N,N,4,4-tetramethylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2)6-9-5-7(8)10(3)4;;/h7,9H,5-6H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMSKKQVSNBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1N(C)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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